molecular formula C21H24BrNO4S B2832509 ethyl 1-(benzenesulfonyl)-4-[(2-bromophenyl)methyl]piperidine-4-carboxylate CAS No. 1172949-05-1

ethyl 1-(benzenesulfonyl)-4-[(2-bromophenyl)methyl]piperidine-4-carboxylate

Cat. No.: B2832509
CAS No.: 1172949-05-1
M. Wt: 466.39
InChI Key: VOMQKZOWSFIVRM-UHFFFAOYSA-N
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Description

Ethyl 1-(benzenesulfonyl)-4-[(2-bromophenyl)methyl]piperidine-4-carboxylate is a piperidine-based derivative featuring a benzenesulfonyl group at the N1 position and a 2-bromophenylmethyl substituent at the C4 position of the piperidine ring. The ethyl ester at C4 enhances lipophilicity, while the bromine atom introduces steric and electronic effects that influence molecular interactions . This compound is synthesized through multi-step reactions, likely involving:

Sulfonylation: Introduction of the benzenesulfonyl group via coupling agents like EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride), as seen in analogous syntheses of sulfonamide-linked piperidines .

Alkylation: Attachment of the 2-bromophenylmethyl group using brominated reagents, as demonstrated in the synthesis of methyl 1-[(2-bromophenyl)methyl]piperidine-4-carboxylate ().

Crystallographic studies of related piperidine carboxylates (e.g., ) suggest that the chair conformation of the piperidine ring and spatial orientation of substituents critically affect bioactivity. The benzenesulfonyl group may enhance binding to sulfonyl-sensitive targets, such as carbonic anhydrases or GPCRs .

Properties

IUPAC Name

ethyl 1-(benzenesulfonyl)-4-[(2-bromophenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrNO4S/c1-2-27-20(24)21(16-17-8-6-7-11-19(17)22)12-14-23(15-13-21)28(25,26)18-9-4-3-5-10-18/h3-11H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMQKZOWSFIVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)S(=O)(=O)C2=CC=CC=C2)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(benzenesulfonyl)-4-[(2-bromophenyl)methyl]piperidine-4-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromobenzyl Group: The 2-bromobenzyl group can be introduced via a nucleophilic substitution reaction.

    Sulfonylation: The phenylsulfonyl group is added through a sulfonylation reaction using reagents like phenylsulfonyl chloride.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

ethyl 1-(benzenesulfonyl)-4-[(2-bromophenyl)methyl]piperidine-4-carboxylate can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the bromobenzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.

Scientific Research Applications

ethyl 1-(benzenesulfonyl)-4-[(2-bromophenyl)methyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or a precursor to active pharmaceutical ingredients.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 1-(benzenesulfonyl)-4-[(2-bromophenyl)methyl]piperidine-4-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structural analogs, focusing on substituent effects, physicochemical properties, and pharmacological relevance.

Table 1: Structural and Functional Comparison of Piperidine-4-carboxylate Derivatives

Compound Name Key Substituents Molecular Weight logP<sup>a</sup> Biological Relevance Reference(s)
Ethyl 1-(benzenesulfonyl)-4-[(2-bromophenyl)methyl]piperidine-4-carboxylate Benzenesulfonyl (N1), 2-bromophenylmethyl (C4) ~463.34<sup>b</sup> 4.2 (predicted) Potential enzyme/receptor binding via sulfonyl and bromophenyl groups
Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate () 4-Sulfamoylbenzoyl (N1) 354.37 1.8 Carbonic anhydrase inhibition; lower lipophilicity due to polar sulfamoyl group
Ethyl 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate () Thiazolylmethyl (N1), phenoxyethyl (C4) 388.53 3.8 GPCR modulation (e.g., mu-opioid receptor); balanced logP enhances oral bioavailability
Methyl 1-[(2-bromophenyl)methyl]piperidine-4-carboxylate () 2-Bromophenylmethyl (C4), methyl ester ~328.22 3.5 Intermediate in drug synthesis; bromine enhances halogen bonding
Ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate () Bromophenyl-thiazolyl (N1), trifluoromethylpyrazole (C4) ~473.25 4.5 Anticancer/antimicrobial activity; trifluoromethyl boosts metabolic stability

<sup>a</sup>Predicted using XlogP3 (). <sup>b</sup>Calculated from molecular formula C21H22BrNO4S.

Key Findings:

Substituent Effects: Benzenesulfonyl vs. Bromophenyl vs. Phenoxyethyl: The 2-bromophenylmethyl group offers stronger halogen bonding compared to phenoxyethyl, which may enhance target engagement in enzymes like kinases or proteases .

Pharmacokinetics :

  • The target compound’s logP (~4.2) suggests moderate lipophilicity, ideal for blood-brain barrier penetration, whereas analogs with polar groups (e.g., sulfamoyl in ) exhibit reduced membrane permeability .

Synthetic Complexity: The target compound requires regioselective bromination and sulfonylation, making its synthesis more challenging than non-halogenated analogs (e.g., ’s ethyl 1-(2-chloroethyl)piperidine-4-carboxylate) .

Notes

  • Structural Validation : X-ray crystallography (using SHELX programs, ) and NMR are critical for confirming the stereochemistry of the piperidine ring and substituent orientations .
  • Unresolved Data : Specific pharmacological data (e.g., IC50) for the target compound are absent in the evidence; comparisons rely on structurally related compounds.
  • Therapeutic Potential: The bromophenyl and benzenesulfonyl motifs suggest possible applications in oncology or neurology, mirroring trends in piperidine-based drug development () .

Q & A

Basic: How can researchers optimize the synthesis of ethyl 1-(benzenesulfonyl)-4-[(2-bromophenyl)methyl]piperidine-4-carboxylate to improve yield and purity?

Methodological Answer:
The synthesis typically involves sequential alkylation and sulfonylation steps. Key optimizations include:

  • Stepwise alkylation : Use lithium diisopropylamide (LDA) for deprotonation of the piperidine ring to enhance nucleophilicity during alkylation with 2-bromobenzyl bromide. Maintain anhydrous conditions (e.g., THF under nitrogen) and low temperatures (−78°C) to minimize side reactions .
  • Sulfonylation : Introduce the benzenesulfonyl group via nucleophilic substitution using benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC or GC-MS .

Advanced: What advanced crystallographic techniques resolve contradictions in reported molecular conformations of this compound?

Methodological Answer:
Discrepancies in molecular conformation (e.g., piperidine ring puckering or substituent orientation) can be resolved using:

  • X-ray crystallography : Refine structures using SHELXL, which incorporates restraints for disordered atoms and anisotropic displacement parameters. Validate hydrogen bonding and π-π interactions using the PLATON toolkit .
  • ORTEP-3 visualization : Generate thermal ellipsoid plots to assess positional uncertainty and validate torsion angles .
  • Twinned data refinement : For crystals with twinning, use SHELXL's TWIN and BASF commands to deconvolute overlapping reflections .

Basic: What methods are effective for synthesizing derivatives with modified biological activity?

Methodological Answer:
Derivatives can be synthesized by functionalizing the benzenesulfonyl or 2-bromophenyl groups:

  • Nucleophilic substitution : Replace the bromine atom on the phenyl ring with amines or thiols under Pd-catalyzed coupling (e.g., Buchwald-Hartwig conditions) .
  • Sulfonamide modification : Hydrolyze the benzenesulfonyl group to a sulfonic acid, then react with alkyl halides to generate sulfonate esters .
  • Piperidine ring substitution : Introduce substituents at the 4-position via alkylation or acylation, followed by ester hydrolysis to carboxylic acids .

Advanced: How can researchers design experiments to study interactions between this compound and biological targets (e.g., receptors or enzymes)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. Focus on the benzenesulfonyl and bromophenyl groups as potential pharmacophores .
  • Surface plasmon resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka, kd) at varying compound concentrations .
  • Mutagenesis studies : Create point mutations in the target protein (e.g., residues near the binding pocket) to validate docking predictions via IC50 shifts .

Basic: Which spectroscopic methods are most reliable for confirming the structure of this compound?

Methodological Answer:

  • NMR : Assign peaks using 2D experiments (HSQC, HMBC). The ethyl ester group appears as a triplet at ~1.2 ppm (CH3) and a quartet at ~4.1 ppm (CH2). The benzenesulfonyl group shows aromatic protons as a multiplet at 7.5–8.0 ppm .
  • IR spectroscopy : Confirm ester (C=O stretch at ~1730 cm⁻¹) and sulfonyl (S=O stretch at ~1350 and 1150 cm⁻¹) functional groups .
  • Mass spectrometry : Use HRMS (ESI+) to verify the molecular ion [M+H]+ at m/z 466.0 (calculated for C₂₁H₂₂BrNO₄S) .

Advanced: How can researchers determine the mechanism of key reactions (e.g., sulfonylation or alkylation) in the synthesis?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated reagents (e.g., D₂O) to identify rate-determining steps .
  • DFT calculations : Model transition states for sulfonylation using Gaussian09 to identify electronic and steric influences .
  • Trapping intermediates : Quench reactions at partial conversion and isolate intermediates via LC-MS (e.g., protonated piperidine during alkylation) .

Advanced: What methodologies assess the compound's polymorphic forms and their stability?

Methodological Answer:

  • Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data from Mercury software to identify polymorphs .
  • Differential scanning calorimetry (DSC) : Measure melting points and enthalpy changes to distinguish between crystalline and amorphous forms .
  • Hygroscopicity testing : Expose polymorphs to controlled humidity (25–75% RH) and monitor phase transitions via TGA .

Basic: How can researchers evaluate the compound's stability under varying experimental conditions (e.g., pH, temperature)?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions. Monitor degradation via HPLC at 254 nm .
  • pH-solubility profile : Shake the compound in buffers (pH 1–10) for 24 hours, then quantify solubility using UV-Vis spectroscopy .
  • Long-term stability : Store samples at 25°C/60% RH and analyze purity monthly for 6–12 months .

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